Iloprost is a synthetic analog of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension and systemic sclerosis-related digital ulcers. The compound mimics the effects of prostacyclin by binding to prostacyclin receptors on vascular smooth muscle cells, leading to vasodilation and reduced platelet aggregation.
Iloprost is derived from the natural compound prostacyclin, which is produced in the body by endothelial cells. The development of iloprost was aimed at creating a stable synthetic alternative that could be administered effectively in clinical settings.
Iloprost is classified as a pharmaceutical drug and falls under the category of vasodilators. It is often marketed under the brand name Ventavis for inhalation therapy and is also available in intravenous formulations.
Iloprost can be synthesized through various methods, including:
The synthesis typically involves multiple steps, including oxidation, reduction, and purification processes to ensure high yield and purity of the final product.
Iloprost has a complex molecular structure characterized by several functional groups. Its chemical formula is C20H32O5, indicating it contains 20 carbon atoms, 32 hydrogen atoms, and 5 oxygen atoms. The structure features a bicyclic system that is crucial for its biological activity.
Iloprost undergoes various chemical reactions during its synthesis and metabolism:
The reactions are monitored using high-performance liquid chromatography to ensure that the desired products are obtained without significant impurities.
Iloprost exerts its effects primarily through:
Studies have shown that iloprost significantly lowers pro-inflammatory cytokines and oxidative stress markers in patients with systemic sclerosis .
Iloprost has several important applications in medicine:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0